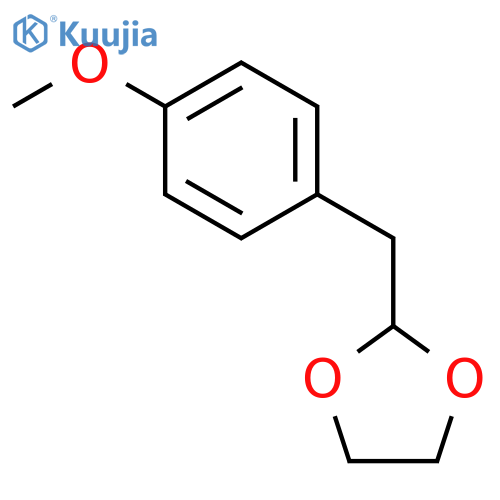Cas no 91970-78-4 (2-(4-methoxybenzyl)-1,3-dioxolane)

91970-78-4 structure
商品名:2-(4-methoxybenzyl)-1,3-dioxolane
CAS番号:91970-78-4
MF:C11H14O3
メガワット:194.227063655853
MDL:MFCD04117676
CID:997654
2-(4-methoxybenzyl)-1,3-dioxolane 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxybenzyl)-1,3-dioxolane
- 4-(1,3-Dioxolan-2-ylmethyl)-1-methoxybenzene
- 4-(1,3-Dioxolan-2-ylMethyl)anisole
-
- MDL: MFCD04117676
- インチ: InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)8-11-13-6-7-14-11/h2-5,11H,6-8H2,1H3
- InChIKey: HSXOHAGKZCZSSL-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)CC2OCCO2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
2-(4-methoxybenzyl)-1,3-dioxolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB166532-5 g |
4-(1,3-Dioxolan-2-ylmethyl)anisole; 96% |
91970-78-4 | 5 g |
€1,012.60 | 2023-07-20 | ||
| abcr | AB166532-1 g |
4-(1,3-Dioxolan-2-ylmethyl)anisole; 96% |
91970-78-4 | 1 g |
€397.60 | 2023-07-20 | ||
| Chemenu | CM279749-1g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 95% | 1g |
$298 | 2021-06-09 | |
| Chemenu | CM279749-1g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 95% | 1g |
$338 | 2023-02-16 | |
| A2B Chem LLC | AH90932-5g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 97% | 5g |
$1131.00 | 2024-07-18 | |
| Chemenu | CM279749-5g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 95% | 5g |
$704 | 2021-06-09 | |
| Fluorochem | 022288-1g |
4-(1,3-Dioxolan-2-ylmethyl)anisole |
91970-78-4 | 96% | 1g |
£261.00 | 2022-03-01 | |
| A2B Chem LLC | AH90932-2g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 97% | 2g |
$707.00 | 2024-07-18 | |
| abcr | AB166532-5g |
4-(1,3-Dioxolan-2-ylmethyl)anisole, 96%; . |
91970-78-4 | 96% | 5g |
€1624.20 | 2025-02-18 | |
| A2B Chem LLC | AH90932-1g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 97% | 1g |
$454.00 | 2024-07-18 |
2-(4-methoxybenzyl)-1,3-dioxolane 関連文献
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
91970-78-4 (2-(4-methoxybenzyl)-1,3-dioxolane) 関連製品
- 42866-92-2(1-(2,2-Dimethoxyethyl)-4-methoxybenzene)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91970-78-4)2-(4-methoxybenzyl)-1,3-dioxolane

清らかである:99%
はかる:1g
価格 ($):287.0